2-(4-Propylpiperazin-1-yl)benzaldehyde
Overview
Description
2-(4-Propylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol. It is characterized by a benzaldehyde group attached to a piperazine ring substituted with a propyl group at the 4-position. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-propylpiperazine with benzaldehyde under specific conditions. One common method is the reductive amination of 4-propylpiperazine with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Propylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: The oxidation of the aldehyde group can yield carboxylic acids.
Reduction: Reduction of the aldehyde group results in the formation of 2-(4-Propylpiperazin-1-yl)benzyl alcohol.
Substitution: Substitution reactions can lead to the formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(4-Propylpiperazin-1-yl)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
2-(4-Propylpiperazin-1-yl)benzaldehyde is similar to other piperazine derivatives, such as 2-(4-Methylpiperazin-1-yl)benzaldehyde and 2-(4-Propylpiperazin-1-yl)ethan-1-amine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)benzaldehyde
2-(4-Propylpiperazin-1-yl)ethan-1-amine
2-(4-Butylpiperazin-1-yl)benzaldehyde
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Properties
IUPAC Name |
2-(4-propylpiperazin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-7-15-8-10-16(11-9-15)14-6-4-3-5-13(14)12-17/h3-6,12H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMZGPLOXUNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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